molecular formula C21H17NO3 B7746456 ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)acetate

ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)acetate

Cat. No.: B7746456
M. Wt: 331.4 g/mol
InChI Key: ZYMQPADCFSCLJQ-VLGSPTGOSA-N
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Description

Ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)acetate is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a cyano group and an ester functional group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-3-24-21(23)18(13-22)16-12-20(15-7-5-4-6-8-15)25-19-10-9-14(2)11-17(16)19/h4-12H,3H2,1-2H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMQPADCFSCLJQ-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=C(OC2=C1C=C(C=C2)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C=C(OC2=C1C=C(C=C2)C)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)acetate typically involves the condensation of 6-methyl-2-phenylchromen-4-one with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The cyano group and ester functional group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)acetate can be compared with other similar compounds such as:

  • Ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)malonate
  • Ethyl (2Z)-2-cyano-2-(6-methyl-2-phenylchromen-4-ylidene)propanoate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and reactivity

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